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molecular formula C10H12BrNS B7868107 5-Bromo-2-(cyclopentylsulfanyl)pyridine

5-Bromo-2-(cyclopentylsulfanyl)pyridine

Cat. No. B7868107
M. Wt: 258.18 g/mol
InChI Key: OFFFQKOWBAZUFZ-UHFFFAOYSA-N
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Patent
US09340506B2

Procedure details

5-bromopyridine-2-thiol (0.5 g, 3.44 mmol) was dissolved in anhydrous DMSO (10 mL). CS2CO3 (2.23 g, 6.89 mmol) was added and stirred for 5 minutes followed by addition of bromocyclopentane (0.73 mL, 6.89 mmol). The reaction mixture was stirred for 30 min. at room temperature. The reaction mixture was poured on ice cold water (25 mL) and extracted with MTBE (2×25 mL) washed with water and brine dried over anhydrous sodium sulfate, filtered and concentrated to obtain a crude product which was purified by column chromatography over silica gel using 2-5% ethyl acetate in hexanes as eluent to provide 5-bromo-2-cyclopentylsulfanyl-pyridine (0.7 g).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
CS2CO3
Quantity
2.23 g
Type
reactant
Reaction Step Two
Quantity
0.73 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([SH:8])=[N:6][CH:7]=1.Br[CH:10]1[CH2:14][CH2:13][CH2:12][CH2:11]1>CS(C)=O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([S:8][CH:10]2[CH2:14][CH2:13][CH2:12][CH2:11]2)=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)S
Name
Quantity
10 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
CS2CO3
Quantity
2.23 g
Type
reactant
Smiles
Step Three
Name
Quantity
0.73 mL
Type
reactant
Smiles
BrC1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 30 min. at room temperature
Duration
30 min
ADDITION
Type
ADDITION
Details
The reaction mixture was poured on ice cold water (25 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with MTBE (2×25 mL)
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to obtain a crude product which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography over silica gel using 2-5% ethyl acetate in hexanes as eluent

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
BrC=1C=CC(=NC1)SC1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.7 g
YIELD: CALCULATEDPERCENTYIELD 78.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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